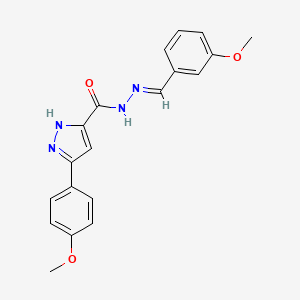

(E)-N'-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core linked to a hydrazide moiety via an azomethine (–CH=N–) bond. Its structure includes:

- 3-(4-Methoxyphenyl) substitution on the pyrazole ring, enhancing electronic conjugation.

- (E)-3-Methoxybenzylidene group attached to the carbohydrazide, influencing steric and electronic properties.

Synthesis typically involves condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde under acidic conditions, followed by recrystallization . Structural elucidation employs FT-IR, NMR, ESI-MS, and X-ray diffraction, with computational studies (DFT/B3LYP/6-311G**) revealing key electronic properties, such as a HOMO-LUMO gap of ~4.5 eV, indicative of moderate reactivity .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-25-15-8-6-14(7-9-15)17-11-18(22-21-17)19(24)23-20-12-13-4-3-5-16(10-13)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOAZTVHXDPVOU-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

Substitution: The methoxy groups and hydrazone linkage can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

Medicine: Research has indicated that it may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.

Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized below:

Key Observations :

- Electron-Donating Groups (e.g., –OCH₃) : The 3-methoxy/4-methoxybenzylidene groups enhance resonance stabilization, reducing reactivity compared to electron-withdrawing substituents (e.g., –Cl) .

- Methyl vs.

- Bioactivity: The 4-dimethylamino analog exhibits superior anticancer activity due to improved binding to DNA topoisomerase II, as shown in molecular docking studies .

Spectroscopic and Computational Comparisons

- Vibrational Spectroscopy : The target compound’s FT-IR shows a C=O stretch at 1665 cm⁻¹ and N–H bend at 1580 cm⁻¹, consistent with analogs. However, chlorinated derivatives exhibit shifted peaks due to inductive effects (C=O at 1680 cm⁻¹) .

- DFT Studies: The target compound’s MEP surface shows nucleophilic regions near the methoxy groups, contrasting with electrophilic regions in dichloro-substituted analogs . NBO analysis reveals stronger hyperconjugation in dimethylamino analogs (stabilization energy: 45 kcal/mol) vs. methoxy analogs (38 kcal/mol) .

Biological Activity

(E)-N'-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its anticancer properties and other therapeutic potentials.

Synthesis

The synthesis of (E)-N'-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction yields a product characterized by its distinctive functional groups, including hydrazone and methoxy substituents, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N'-(3-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide have shown promising results against various cancer cell lines.

These results indicate that the compound exhibits a cytotoxic effect comparable to that of standard chemotherapeutic agents like cisplatin.

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that pyrazole derivatives can modulate various signaling pathways associated with cell survival and proliferation, including:

- Inhibition of Bcl-2 : Compounds have been shown to downregulate anti-apoptotic proteins, enhancing apoptosis in cancer cells.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been investigated for various other biological activities:

- Antimicrobial Activity : Some studies report that pyrazole derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects : Pyrazoles have been linked to reduced inflammation, providing potential therapeutic benefits in inflammatory diseases.

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against liver and lung carcinoma cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others. This highlights the importance of structural modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.